Defined Pan-Type I PRMT Inhibition Profile vs. More Selective or Broad-Spectrum Alternatives
MS023 is a potent pan-inhibitor of all five human Type I PRMTs, whereas alternatives like EPZ020411 are highly selective for PRMT6, and others like AMI-1 are weak pan-inhibitors. This distinct profile makes MS023 the optimal tool for studying the combined function of Type I PRMTs [1].
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | PRMT1: 30 nM; PRMT3: 119 nM; PRMT4: 83 nM; PRMT6: 4 nM; PRMT8: 5 nM |
| Comparator Or Baseline | EPZ020411: PRMT6 = 10 nM; >10-fold selective over PRMT1/8. AMI-1: PRMT1 = 8.8 µM. |
| Quantified Difference | MS023 is 293-fold more potent against PRMT1 (30 nM vs. 8.8 µM) and >10-fold more potent against PRMT6 (4 nM vs. 10 nM) than AMI-1 and EPZ020411, respectively. |
| Conditions | Biochemical scintillation proximity assay (SPA) with recombinant human PRMT enzymes [2]. |
Why This Matters
This quantitative data defines the specific target space of MS023, enabling researchers to select it with confidence when investigating the functional redundancy and overlapping biology of Type I PRMTs, which cannot be achieved with single-enzyme selective inhibitors like EPZ020411 or weakly potent tools like AMI-1.
- [1] Mitchell, L. H., Drew, A. E., Ribich, S. A., Rioux, N., Swinger, K. K., Jacques, S. L., ... & Copeland, R. A. (2015). Aryl pyrazoles as potent inhibitors of arginine methyltransferases: identification of the first PRMT6 tool compound. ACS Medicinal Chemistry Letters, 6(6), 655-659. View Source
- [2] Eram, M. S., Shen, Y., Szewczyk, M. M., Wu, H., Senisterra, G., Li, F., ... & Vedadi, M. (2016). A potent, selective, and cell-active inhibitor of human type I protein arginine methyltransferases. ACS Chemical Biology, 11(3), 772-781. View Source
